Comprehensive Technical Guide on 2-(2-(Piperazin-1-yl)ethoxy)acetic Acid: Properties, PROTAC Applications, and Synthetic Utility
Comprehensive Technical Guide on 2-(2-(Piperazin-1-yl)ethoxy)acetic Acid: Properties, PROTAC Applications, and Synthetic Utility
Executive Summary
As a Senior Application Scientist navigating the intersection of medicinal chemistry and analytical quality control, I frequently encounter bifunctional molecules that serve dual roles in the pharmaceutical ecosystem. 2-(2-(Piperazin-1-yl)ethoxy)acetic acid (CAS: 197969-01-0) is a prime example. In early-stage drug discovery, it is a highly sought-after building block utilized as a 1[1]. Conversely, in late-stage manufacturing, it is a critical degradation product—often designated as2[2]—requiring rigorous analytical monitoring.
This whitepaper provides an in-depth mechanistic analysis of its physicochemical properties, its strategic utility in Targeted Protein Degradation (TPD), and self-validating protocols for both its synthetic application and analytical detection.
Molecular Architecture & Physicochemical Profiling
The structural logic of 2-(2-(Piperazin-1-yl)ethoxy)acetic acid dictates its utility. The molecule is composed of two distinct functional domains:
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The Piperazine Ring: Provides a secondary amine that serves as a rigid, basic center. This allows for facile N-alkylation or Buchwald-Hartwig cross-coupling while improving the aqueous solubility of the parent molecule.
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The Ethoxyacetic Acid Tail: Acts as a minimal polyethylene glycol (PEG1) spacer terminating in a carboxylic acid, primed for standard amide coupling chemistries.
Table 1: Quantitative Physicochemical Properties
| Property | Value | Causality / Scientific Significance |
| CAS Number | 197969-01-0 | Unique identifier for regulatory and procurement compliance[1]. |
| Molecular Formula | C8H16N2O3 | Defines the atomic composition and heteroatom density[1]. |
| Molecular Weight | 188.23 g/mol | Low MW minimizes the bulk added to PROTACs, preserving cell permeability[1]. |
| LogP (Estimated) | -1.2 to -0.5 | High hydrophilicity prevents non-specific hydrophobic aggregation in assays. |
| pKa (Amine) | ~9.8 | Ensures protonation at physiological pH, aiding in salt formation and solubility. |
Application I: Targeted Protein Degradation (PROTACs)
In the design of Proteolysis Targeting Chimeras (PROTACs), the choice of linker is not merely a structural bridge; it actively dictates the thermodynamics of the ternary complex (Target Protein–PROTAC–E3 Ligase).
The Causality of Linker Selection: Pure PEG chains are highly flexible, which can lead to a severe entropic penalty when the PROTAC must adopt a constrained conformation to induce protein-protein interactions. By utilizing 2-(2-(Piperazin-1-yl)ethoxy)acetic acid, chemists introduce a degree of conformational restriction via the piperazine ring. This rigidity lowers the entropic barrier for ternary complex formation while the ethoxyacetic acid moiety maintains the necessary hydrogen-bonding interactions to ensure aqueous solubility.
Fig 1: Assembly of a PROTAC molecule utilizing the piperazine-PEG linker.
Protocol A: Self-Validating Amide Coupling for PROTAC Synthesis
To attach the carboxylic acid terminus of the linker to an amine-bearing E3 ligase ligand (e.g., a VHL ligand derivative), a highly controlled amide coupling is required.
Step-by-Step Methodology:
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Preparation: Dissolve 1.0 eq of 2-(2-(Piperazin-1-yl)ethoxy)acetic acid and 1.05 eq of the E3 ligase amine in anhydrous DMF (0.1 M). Causality: Anhydrous conditions prevent the competitive hydrolysis of the coupling reagent.
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Base Addition: Add 3.0 eq of N,N-Diisopropylethylamine (DIPEA). Stir for 5 minutes.
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Activation: Cool the reaction to 0°C and add 1.1 eq of HATU. Causality: Cooling mitigates the exothermic activation step, preventing potential epimerization or side-product formation.
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Propagation: Allow the reaction to warm to room temperature and stir for 2 hours.
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Self-Validation Checkpoint: Withdraw a 5 µL aliquot, dilute in 1 mL Methanol, and analyze via LC-MS. The system is validated to proceed ONLY if the extracted ion chromatogram (EIC) shows >95% conversion to the target mass and the disappearance of the linker mass (m/z 189.1 [M+H]+). If unreacted linker >5%, add an additional 0.2 eq of HATU and stir for 1 hour.
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Purification: Quench with water, extract with EtOAc, and purify via reverse-phase preparative HPLC.
Application II: Pharmaceutical Impurity Profiling
Beyond drug discovery, this molecule is heavily monitored in the generic pharmaceutical industry. It is the core aliphatic side chain of the blockbuster antihistamine Cetirizine (and its enantiomer, Levocetirizine). Under extreme oxidative or hydrolytic stress during manufacturing or prolonged storage, the N-benzhydryl bond of Cetirizine can cleave, releasing 2-(2-(Piperazin-1-yl)ethoxy)acetic acid, officially cataloged as .
Fig 2: Degradation pathway of Cetirizine yielding Impurity 22 under stress conditions.
Protocol B: Self-Validating HPLC Detection of Impurity 22
Because 2-(2-(Piperazin-1-yl)ethoxy)acetic acid lacks a strong UV chromophore (no aromatic rings), standard UV detection at 254 nm is inadequate. Detection requires low-wavelength UV (210 nm), Charged Aerosol Detection (CAD), or Mass Spectrometry (MS).
Table 2: Analytical Method Parameters for Impurity Detection
| Parameter | Specification | Causality / Rationale |
| Column | C18 (150 x 4.6 mm, 3 µm) | Provides optimal retention for polar aliphatic amines. |
| Mobile Phase A | 0.1% TFA in Water | TFA acts as an ion-pairing agent to suppress silanol interactions and improve piperazine peak shape. |
| Mobile Phase B | Acetonitrile | Elutes the highly retained, intact Cetirizine API. |
| Detection Mode | CAD or MS (ESI+) | Required due to the molecule's lack of a conjugated pi-system. |
Step-by-Step Methodology:
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Sample Preparation: Dissolve the Cetirizine API batch in Mobile Phase A to a concentration of 1 mg/mL.
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Gradient Elution: Run a gradient from 5% B to 95% B over 20 minutes to ensure the polar impurity elutes early, while the lipophilic API elutes later.
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Self-Validation Checkpoint: Prior to batch analysis, inject a blank (diluent) followed by a System Suitability Standard (containing 0.15% w/w Impurity 22 spiked into Cetirizine). The analytical run is validated ONLY if the resolution ( Rs ) between Impurity 22 and the API is > 3.0, and the signal-to-noise (S/N) ratio for Impurity 22 is ≥ 10. If S/N < 10, the CAD/MS detector settings must be recalibrated before proceeding.
References
- MedChemExpress. "2-(2-(Piperazin-1-yl)ethoxy)acetic acid | PROTAC Linker".
- CleanChem Lab. "Cetirizine Impurity 22 | CAS No: 197969-01-0".
- Simson Pharma Limited. "2-(2-(piperazin-1-yl)ethoxy)acetic acid | CAS No- NA".
